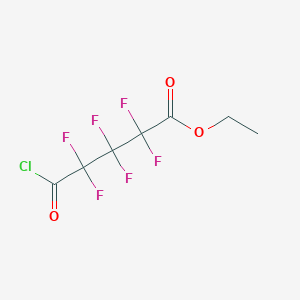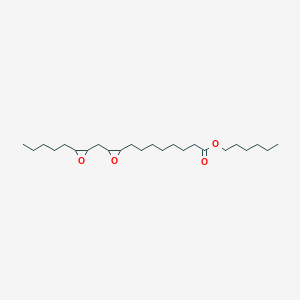
2-phenyl-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-2,3-dihydro-1H-isoindole, also known as tetrahydroisoquinoline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has a unique chemical structure that makes it an attractive target for researchers to explore its synthesis, mechanism of action, and potential applications.
作用機序
The mechanism of action of 2-phenyl-2,3-dihydro-1H-isoindole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-phenyl-2,3-dihydro-1H-isoindole has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Tetrahydroisoquinoline derivatives have also been found to inhibit the activity of various enzymes, including COX-2 and lipoxygenase (LOX). Additionally, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to modulate the activity of ion channels, such as voltage-gated potassium channels.
実験室実験の利点と制限
The advantages of using 2-phenyl-2,3-dihydro-1H-isoindole in lab experiments include its unique chemical structure, which makes it an attractive target for researchers to explore its synthesis and potential applications. Additionally, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to exhibit various biological activities, making them potential candidates for drug development. The limitations of using 2-phenyl-2,3-dihydro-1H-isoindole in lab experiments include the complexity of its synthesis and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the research of 2-phenyl-2,3-dihydro-1H-isoindole. One direction is to explore the synthesis of novel 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives and evaluate their biological activities. Another direction is to investigate the mechanism of action of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives and identify their molecular targets. Additionally, researchers can explore the potential applications of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives in various fields, such as material science and organic synthesis.
合成法
The synthesis of 2-phenyl-2,3-dihydro-1H-isoindole can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline. The Bischler-Napieralski reaction involves the cyclization of an N-acylated amino acid with a halogenated ketone or aldehyde. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
科学的研究の応用
2-phenyl-2,3-dihydro-1H-isoindole has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Researchers have synthesized various derivatives of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline and evaluated their biological activities. For example, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to inhibit the growth of cancer cells and induce apoptosis.
特性
CAS番号 |
19375-67-8 |
|---|---|
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC名 |
2-phenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H13N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h1-9H,10-11H2 |
InChIキー |
QQULFDKOSHUTTM-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
正規SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
その他のCAS番号 |
19375-67-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















